N-[(2-Fluoro-3-methylphenyl)methyl]cyclopropanamine
Description
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Properties
IUPAC Name |
N-[(2-fluoro-3-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-8-3-2-4-9(11(8)12)7-13-10-5-6-10/h2-4,10,13H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFABORZRMEUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC2CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-Fluoro-3-methylphenyl)methyl]cyclopropanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activity and interaction with various molecular targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a cyclopropane ring, which contributes to its structural rigidity, and a fluorinated phenyl group that may enhance its binding affinity to biological targets. The general structure can be represented as follows:
- Molecular Formula : C10H12FN
- SMILES Notation : C1CC1NCC2=CC(=CC=C2)F
The biological activity of this compound primarily involves its interaction with enzymes or receptors. The fluorine atom on the aromatic ring is believed to enhance the compound's binding affinity and selectivity, while the amine group can participate in hydrogen bonding, modulating the activity of target molecules. This interaction profile suggests potential applications as a pharmacophore in drug design.
1. Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Its structural characteristics allow it to fit into the active sites of certain enzymes, potentially blocking their function. This property is particularly relevant in the context of developing treatments for diseases characterized by dysregulated enzyme activity.
2. Receptor Binding
The compound has been investigated for its ability to bind to specific receptors within biological systems. Such interactions can lead to modulation of signaling pathways, making it a candidate for further exploration in therapeutic contexts.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds. Below is a table summarizing key differences:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| N-[(2-Fluoro-4-methylphenyl)methyl]cyclopropanamine | Cyclopropane ring with different fluorine position | Moderate enzyme inhibition | Different binding affinity due to fluorine position |
| N-[(2-chloro-3-methylphenyl)methyl]cyclopropanamine | Cyclopropane ring with chlorine substitution | Lower receptor binding affinity | Chlorine affects electronic properties |
| N-[(2-fluoro-3-methylphenyl)methyl]cyclohexanamine | Cyclohexane instead of cyclopropane | Similar receptor interactions | Cyclohexane provides different steric effects |
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound in various contexts:
- In Vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibited specific enzyme activities in cell lines, suggesting its potential use in targeted therapies for conditions like cancer or metabolic disorders.
- Animal Models : Preliminary animal studies indicated promising results regarding the compound's efficacy in modulating biological pathways associated with disease progression.
- Structure-Based Drug Design : Computational modeling has been utilized to predict the binding interactions between this compound and its targets, supporting further development as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
